(R)-Benzyl (1-hydroxypropan-2-yl)carbamate

Catalog No.
S679558
CAS No.
61425-27-2
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Benzyl (1-hydroxypropan-2-yl)carbamate

CAS Number

61425-27-2

Product Name

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate

IUPAC Name

benzyl N-[(2R)-1-hydroxypropan-2-yl]carbamate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1

InChI Key

AFPHMHSLDRPUSM-SECBINFHSA-N

SMILES

CC(CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CO)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H](CO)NC(=O)OCC1=CC=CC=C1

Protecting Group Chemistry

One primary function of (R)-Benzyl (1-hydroxypropan-2-yl)carbamate is as a protecting group in organic synthesis []. The benzyl group (C6H5CH2) serves to protect the hydroxyl (-OH) functionality of D-alanine, an amino acid, during chemical reactions. This protection allows for selective modification of other functional groups within the molecule while keeping the hydroxyl group intact. Once the desired modifications are complete, the benzyl group can be removed under specific conditions to reveal the free hydroxyl group [].

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate is an organic molecule containing a carbamate functional group linked to a chiral center. The "R" designation indicates the stereochemistry at the second carbon atom in the propanol chain.

Information on the origin and specific significance in scientific research is currently limited. However, carbamate derivatives often serve as precursors for the synthesis of more complex molecules or as protecting groups in organic synthesis [].


Molecular Structure Analysis

The key features of (R)-Benzyl (1-hydroxypropan-2-yl)carbamate's structure include:

  • A carbamate group (NH-(CO)-O-): This group consists of a carbonyl group (C=O) bonded to a nitrogen atom (NH) which further connects to an oxygen atom (O) linked to the propanol chain.
  • A chiral center: The second carbon atom in the propanol chain (C-2) has four different substituents (H, OH, CH3, and the carbamate group), making it a chiral center. The "R" designation specifies the 3D arrangement of these groups around C-2.
  • A benzyl group (C6H5CH2-): This aromatic group is attached to the carbamate nitrogen.

Chemical Reactions Analysis

  • Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, releasing benzylamine and (R)-isopropanolamine [].

(R)-Benzyl (1-hydroxypropan-2-yl)carbamate + H2O -> Benzylamine + (R)-Isopropanolamine

  • Deprotection: If used as a protecting group for a hydroxyl group, the benzyl moiety might be removed using specific reagents to reveal the original alcohol [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Melting point: Expected to be in the range of 50-150°C based on similar molecules [].
  • Boiling point: Likely decomposes before boiling due to the presence of the carbamate group.
  • Solubility: Potentially soluble in organic solvents like dichloromethane, chloroform, or methanol, with limited water solubility due to the hydrophobic benzyl group.

Currently, there's no documented information regarding a specific mechanism of action for (R)-Benzyl (1-hydroxypropan-2-yl)carbamate in biological systems.

  • Carbamates can exhibit mild to moderate toxicity. Handle with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • The aromatic benzyl group might have slight skin irritation properties. Avoid direct skin contact.

XLogP3

1.2

Sequence

A

Wikipedia

N-Benzyloxycarbonyl-D-alaninol

Dates

Modify: 2023-08-15

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